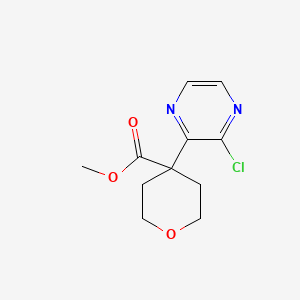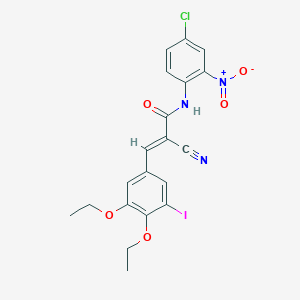![molecular formula C12H15N3O3 B7550053 (2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is a chemical compound that is widely used in scientific research. This compound is also known as (2R)-1-[(E)-3-(2-methyl-3-pyrazolyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid, or simply as MPPA. MPPA is a chiral molecule that has two enantiomers, (R)-MPPA and (S)-MPPA. In
Mechanism of Action
The exact mechanism of action of MPPA is not fully understood. However, it is known to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX-2, MPPA reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
MPPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MPPA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, MPPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPPA in lab experiments is its specificity for COX-2 inhibition. MPPA has been shown to be a selective COX-2 inhibitor, meaning that it does not inhibit the activity of COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This makes MPPA a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), which can cause stomach ulcers and other gastrointestinal problems.
However, one of the limitations of using MPPA in lab experiments is its low solubility in water. This can make it difficult to administer MPPA to cells or animals in a controlled manner. In addition, MPPA has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of MPPA. One area of research is the development of more efficient synthesis methods for MPPA. Another area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MPPA. In addition, the potential use of MPPA in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the use of MPPA as a tool for studying the role of COX-2 in inflammation, cancer, and other diseases is an area of ongoing investigation.
Synthesis Methods
The synthesis of (2R)-MPPA is a complex process that involves several steps. The first step is the synthesis of 2-methyl-3-pyrazolyl acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (2R)-1-aminopyrrolidine-2-carboxylic acid to yield (2R)-MPPA. The overall yield of this synthesis is around 20%.
Scientific Research Applications
MPPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. MPPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-14-9(6-7-13-14)4-5-11(16)15-8-2-3-10(15)12(17)18/h4-7,10H,2-3,8H2,1H3,(H,17,18)/b5-4+/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAHAIAPUDGHEH-ORAHPGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C=C/C(=O)N2CCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)
![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)

![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)
![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)


![7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
![[(Z)-(5,6-dichloro-2,3-dimethyl-4-oxocyclohex-2-en-1-ylidene)amino] benzenesulfonate](/img/structure/B7550018.png)


![1h-Pyrazolo[4,3-c]pyridine,3-methyl-4-(4-morpholinyl)-](/img/structure/B7550039.png)
![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
